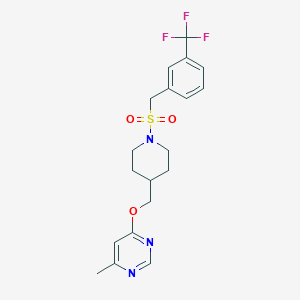
4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N3O3S and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine represents a significant advancement in medicinal chemistry, particularly due to its unique structural features that confer specific biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20F3N2O4S. Its structure includes a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked to a trifluoromethyl-benzylsulfonyl group. This configuration is vital for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034455-22-4 |
| Chemical Formula | C17H20F3N2O4S |
| Solubility | Soluble in DMSO |
The compound's biological activity is primarily attributed to its ability to modulate specific enzyme pathways. It has been shown to act as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition of MAGL leads to increased levels of endocannabinoids, which can have various therapeutic effects, including analgesic and anti-inflammatory properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives containing the piperidine fragment have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties, likely due to its ability to enhance endocannabinoid signaling. This suggests potential applications in treating neurodegenerative diseases where inflammation plays a key role.
Case Studies
-
Inhibition of MAGL :
A study reported that the compound exhibited competitive inhibition of MAGL with an IC50 value of 11.7 µM , indicating its potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders . -
Antiproliferative Activity :
In vitro studies highlighted the compound's effectiveness against human breast cancer cells (MDA-MB-231 and MCF-7), demonstrating its capacity to inhibit cell growth significantly . The mechanism appears linked to the modulation of apoptosis pathways influenced by elevated endocannabinoid levels.
属性
IUPAC Name |
4-methyl-6-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-14-9-18(24-13-23-14)28-11-15-5-7-25(8-6-15)29(26,27)12-16-3-2-4-17(10-16)19(20,21)22/h2-4,9-10,13,15H,5-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEVNNWYQWYGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














